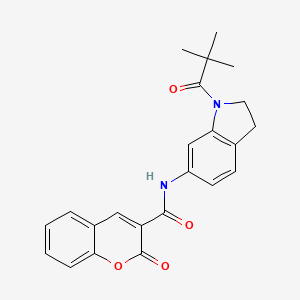
2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide
Overview
Description
2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide, also known as PIC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. PIC is a synthetic compound that belongs to the class of chromene derivatives.
Mechanism of Action
The mechanism of action of 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and cell proliferation. 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
Advantages and Limitations for Lab Experiments
2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions. However, 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide has some limitations, including its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide could also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide and to identify its potential applications in various fields of research.
Scientific Research Applications
2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-23(2,3)22(28)25-11-10-14-8-9-16(13-18(14)25)24-20(26)17-12-15-6-4-5-7-19(15)29-21(17)27/h4-9,12-13H,10-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZLJSCYUILFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



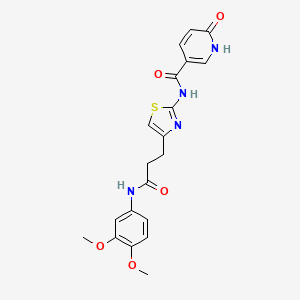

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B3205302.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B3205311.png)
![N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205319.png)


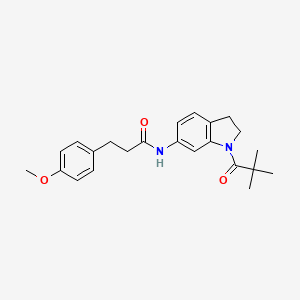
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B3205357.png)
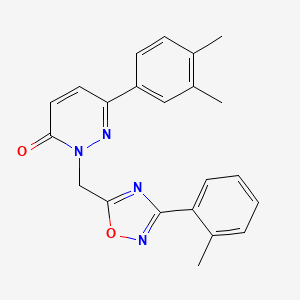
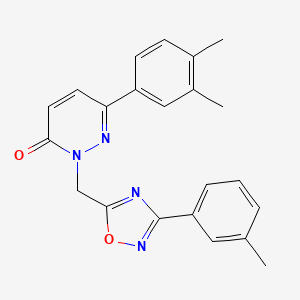

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3205376.png)
![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B3205379.png)